1-Ethylpyrrolidin-2-one

Overview

Description

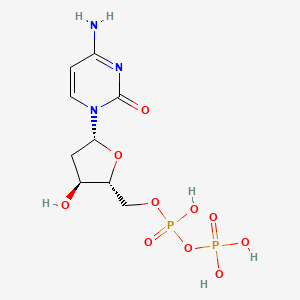

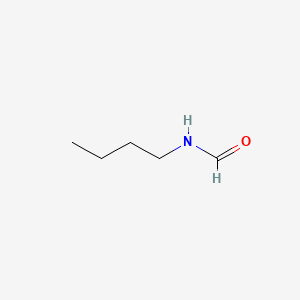

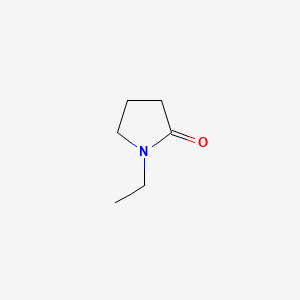

1-Ethylpyrrolidin-2-one is an organic compound with the molecular formula C6H11NO. It is a five-membered lactam, which is a cyclic amide. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as a derivative of pyrrolidinone, where an ethyl group is attached to the nitrogen atom of the pyrrolidinone ring.

Mechanism of Action

Target of Action

1-Ethyl-2-pyrrolidinone, also known as NEP, primarily targets the stratum corneum lipid , a key component of the skin’s outermost layer . This compound acts as a transdermal absorption-enhancing compound , facilitating the delivery of various substances through the skin .

Mode of Action

NEP interacts with the stratum corneum lipid by integrating into its multilamellar liposome structure . This interaction disrupts the lipid organization, thereby increasing the permeability of the skin and enhancing the absorption of other compounds .

Biochemical Pathways

It is known that pyrrolidone alkaloids, a class of compounds to which nep belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It is known that nep is a potent absorption enhancer, suggesting that it is readily absorbed through the skin . The distribution, metabolism, and excretion of NEP in the body remain to be fully elucidated.

Result of Action

The primary result of NEP’s action is the enhanced absorption of various substances through the skin . This makes NEP a valuable tool in transdermal drug delivery, enabling the administration of therapeutic agents directly through the skin, bypassing the digestive system, and thereby improving bioavailability .

Action Environment

The action of NEP can be influenced by various environmental factors. For instance, the effectiveness of NEP as a transdermal absorption enhancer can be affected by the condition of the skin, such as its hydration level and the presence of any skin disorders . Furthermore, the stability of NEP can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

1-Ethyl-2-pyrrolidinone plays a significant role in biochemical reactions due to its strong polar nature. It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance transdermal absorption by interacting with the lipid bilayer of the stratum corneum . This interaction likely involves the disruption of lipid packing, thereby increasing the permeability of the skin. Additionally, 1-Ethyl-2-pyrrolidinone can act as a solvent for various biochemical reactions, facilitating the solubilization of hydrophobic compounds and enhancing their bioavailability .

Cellular Effects

1-Ethyl-2-pyrrolidinone has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to cause drowsiness, dizziness, gastrointestinal disturbances, and other symptoms in exposed individuals . These effects suggest that 1-Ethyl-2-pyrrolidinone may interfere with normal cellular functions, potentially by altering the activity of specific signaling pathways or by inducing stress responses.

Molecular Mechanism

The molecular mechanism of 1-Ethyl-2-pyrrolidinone involves its interaction with biomolecules at the molecular level. It has been shown to enhance transdermal absorption by interacting with the multilamellar liposome of the stratum corneum lipid . This interaction likely involves the disruption of lipid packing, thereby increasing the permeability of the skin. Additionally, 1-Ethyl-2-pyrrolidinone may act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit certain enzymes involved in lipid metabolism, leading to changes in cellular lipid composition and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-2-pyrrolidinone can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to strong acids or bases . Long-term exposure to 1-Ethyl-2-pyrrolidinone has been associated with various adverse effects on cellular function, including changes in gene expression and cellular metabolism . These temporal effects highlight the importance of carefully controlling experimental conditions when studying the biochemical properties of 1-Ethyl-2-pyrrolidinone.

Dosage Effects in Animal Models

The effects of 1-Ethyl-2-pyrrolidinone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity, including damage to the olfactory epithelia and other tissues . These dosage-dependent effects suggest that there is a threshold above which 1-Ethyl-2-pyrrolidinone becomes toxic, highlighting the need for careful dose optimization in experimental studies.

Metabolic Pathways

1-Ethyl-2-pyrrolidinone is involved in various metabolic pathways. It is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . The metabolic pathways of 1-Ethyl-2-pyrrolidinone include oxidation to form various metabolites, such as 5-hydroxy-N-methyl-2-pyrrolidone and N-methylsuccinimide . These metabolites are then further processed and excreted in the urine, indicating that the compound undergoes extensive metabolism in the body.

Transport and Distribution

Within cells and tissues, 1-Ethyl-2-pyrrolidinone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s high polarity allows it to be readily absorbed and distributed throughout the body, accumulating in various tissues. This widespread distribution is likely due to its ability to interact with lipid bilayers and other cellular components.

Subcellular Localization

The subcellular localization of 1-Ethyl-2-pyrrolidinone is influenced by its chemical properties. It can be found in various cellular compartments, including the cytoplasm and organelles . The compound’s ability to interact with lipid bilayers and other cellular components suggests that it may be targeted to specific subcellular locations through post-translational modifications or other targeting signals. This localization can affect the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidin-2-one can be synthesized through several methods. One common method involves the reaction of 2-pyrrolidinone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form 1-ethylpyrrolidine.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 1-ethylpyrrolidine.

Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

1-Ethylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and a reagent in organic synthesis.

Biology: It is employed in the study of enzyme mechanisms and protein folding.

Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance transdermal absorption.

Industry: It is used in the production of polymers, resins, and as a solvent in various industrial processes.

Comparison with Similar Compounds

1-Ethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:

1-Methylpyrrolidin-2-one: Similar in structure but with a methyl group instead of an ethyl group. It is also used as a solvent and in drug delivery systems.

1-Butylpyrrolidin-2-one: Contains a butyl group, making it more hydrophobic and suitable for different applications.

1-Octylpyrrolidin-2-one: With an octyl group, it has even greater hydrophobicity and is used in specialized industrial applications.

The uniqueness of this compound lies in its balance between hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

IUPAC Name |

1-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-7-5-3-4-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPGARUNNKGOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044413 | |

| Record name | 1-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless to light yellow liquid with an amine odor; [ECHA - Proposal for Harmonised Classification and Labelling] Colorless liquid; [Taminco MSDS] | |

| Record name | 2-Pyrrolidinone, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2687-91-4 | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0229SX1CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of 1-Ethyl-2-pyrrolidinone on the surface tension of water?

A1: 1-Ethyl-2-pyrrolidinone significantly reduces the surface tension of water, even when added in small amounts. [] This effect is attributed to the hydrophobic ethyl group's tendency to reside at the air-water interface and the complex interactions between 1-Ethyl-2-pyrrolidinone molecules. [] This property makes it useful in formulations where reduced surface tension is desired.

Q2: How does the chemical structure of 1-Ethyl-2-pyrrolidinone influence its interactions with solvents?

A2: NMR studies reveal that the oxygen atom in 1-Ethyl-2-pyrrolidinone readily forms hydrogen bonds with proton-donating solvents. [] Conversely, the NH proton interacts weakly with proton-accepting solvents. [] These interactions are reflected in changes in NMR chemical shifts, coupling constants, and line widths. [] Understanding these interactions is crucial for predicting the compound's behavior in various solutions and formulations.

Q3: What is the phase behavior of 1-Ethyl-2-pyrrolidinone when mixed with carbon dioxide under high pressure?

A3: The carbon dioxide + 1-Ethyl-2-pyrrolidinone system exhibits Type I phase behavior, characterized by a continuous critical line from pure carbon dioxide to 1-Ethyl-2-pyrrolidinone with a pressure maximum. [] The solubility of carbon dioxide in 1-Ethyl-2-pyrrolidinone increases with temperature at constant pressure. [] This information is relevant for understanding the behavior of this system in applications involving high-pressure carbon dioxide, such as supercritical fluid extraction.

Q4: What are the applications of 1-Ethyl-2-pyrrolidinone in polyurethane compositions?

A4: 1-Ethyl-2-pyrrolidinone is a key component in specific aqueous polyurethane compositions. [, ] These compositions, with controlled sediment content, utilize 1-Ethyl-2-pyrrolidinone alongside 1-Methyl-2-pyrrolidinone to achieve desired properties. [, ] The specific ratio of these two compounds influences the final properties of the polyurethane dispersion. [, ] This application highlights the use of 1-Ethyl-2-pyrrolidinone in polymer chemistry and material science.

Q5: Are there any occupational health concerns associated with 1-Ethyl-2-pyrrolidinone and 1-Methyl-2-pyrrolidinone?

A5: Yes, research has been conducted to assess occupational exposure to both 1-Ethyl-2-pyrrolidinone and 1-Methyl-2-pyrrolidinone. [] This research aims to determine occupational exposure limits (OELs) to ensure worker safety in environments where these compounds are used. [] This highlights the importance of understanding the potential hazards and safe handling procedures for these chemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.